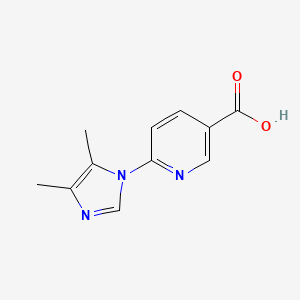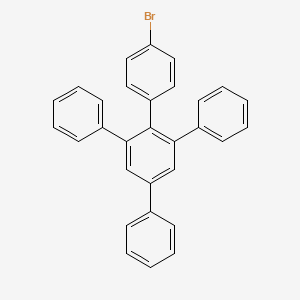
2-(4-bromophenyl)-1,3,5-triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,3,5-triphenylbenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a triphenylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1,3,5-triphenylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3,5-triphenylbenzene can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen-containing group through oxidation reactions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl-substituted benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction can produce a hydrocarbon. Substitution reactions can result in various functionalized benzene derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1,3,5-triphenylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1,3,5-triphenylbenzene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the functional groups present and the specific target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound features a bromine atom attached to a phenyl ring with an acetic acid group.
4-Bromophenyl 4-bromobenzoate: This compound has two bromine atoms attached to phenyl rings connected by an ester linkage.
Uniqueness
2-(4-Bromophenyl)-1,3,5-triphenylbenzene is unique due to its triphenylbenzene core, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics, such as in organic electronics and photodynamic therapy .
Properties
Molecular Formula |
C30H21Br |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C30H21Br/c31-27-18-16-25(17-19-27)30-28(23-12-6-2-7-13-23)20-26(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24/h1-21H |
InChI Key |
WENSQCYXDKDLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


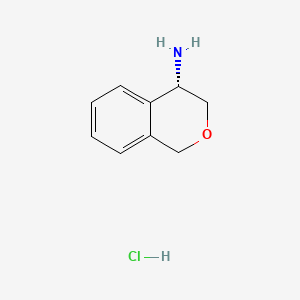
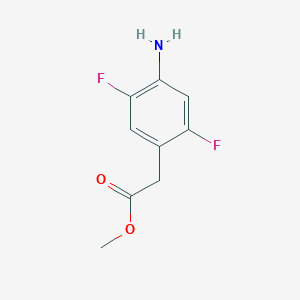
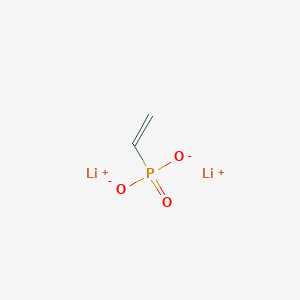
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
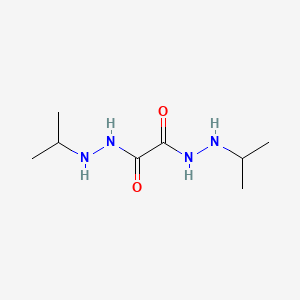


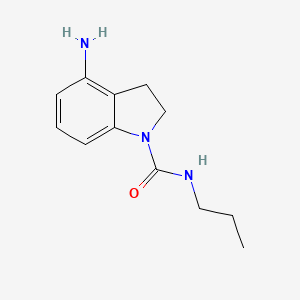
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)



